molecular formula C15H14N2S B13992846 4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide CAS No. 64510-96-9

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide

Katalognummer: B13992846
CAS-Nummer: 64510-96-9
Molekulargewicht: 254.4 g/mol
InChI-Schlüssel: ZTANUOSJFOYWIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide is an organic compound with the molecular formula C15H14N2S It is a derivative of benzene and contains both an amino group and a carbothioamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide typically involves the reaction of 4-methylbenzaldehyde with 4-aminobenzenecarbothioamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The amino and carbothioamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-{[(E)-(4-Methoxyphenyl)methylidene]amino}benzene-1-carbothioamide
  • 4-{[(E)-(3,4-Dimethoxyphenyl)methylidene]amino}-5-(4-Methylphenyl)-4H-1,2,4-Triazole-3-Thiol

Uniqueness

4-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-carbothioamide is unique due to its specific structural features and the presence of both amino and carbothioamide groups

Eigenschaften

CAS-Nummer

64510-96-9

Molekularformel

C15H14N2S

Molekulargewicht

254.4 g/mol

IUPAC-Name

4-[(4-methylphenyl)methylideneamino]benzenecarbothioamide

InChI

InChI=1S/C15H14N2S/c1-11-2-4-12(5-3-11)10-17-14-8-6-13(7-9-14)15(16)18/h2-10H,1H3,(H2,16,18)

InChI-Schlüssel

ZTANUOSJFOYWIK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=S)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.